4-Methylcatechol
Overview
Description
It is one of the isomers of methylbenzenediol and appears as a white solid . Homocatechol is structurally related to catechol, with a methyl group attached to the benzene ring. This compound is known for its distinctive phenolic properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Methylcatechol (4-MC) is an organic compound that primarily targets platelets and various neurotrophic factors . It has been suggested to be a potent anti-platelet compound . Additionally, it acts as an agonist of various neurotrophic factors .
Mode of Action
4-MC interacts with its targets by inhibiting platelet aggregation and upregulating the expression of Heme oxygenase 1 (HO-1) protein . It achieves this by activating nuclear factor erythroid 2-related factor 2 (Nrf2), thereby inhibiting oxidative stress-induced neural stem cell death .
Biochemical Pathways
The enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase uses cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate and NAD(P)+ to produce 4-MC, NADH, NADPH, and CO2 . This indicates that 4-MC is involved in the metabolic pathways of these compounds.
Pharmacokinetics
Small phenolic metabolites of these compounds formed by human microbiota are much more easily absorbable and could be responsible for their effect .
Result of Action
The molecular and cellular effects of 4-MC’s action include the inhibition of platelet aggregation and the upregulation of HO-1 protein expression . These actions result in the prevention of oxidative stress-induced neural stem cell death .
Action Environment
The action, efficacy, and stability of 4-MC can be influenced by various environmental factors. For instance, the presence of certain ions can affect the autoxidation of 4-MC . Furthermore, the compound’s action can be influenced by the metabolic environment, as its formation is dependent on the activity of specific enzymes and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase uses cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate and NAD(P) + to produce 4-methylcatechol, NADH, NADPH, and CO2 . This indicates that this compound interacts with enzymes and other biomolecules in biochemical reactions. It is also known to form adducts with proteins, such as Lactoglobulin , highlighting its interaction with molecules of biological importance.
Cellular Effects
This compound has been shown to stimulate apoptosis and reduce insulin secretion by decreasing betacellulin and inhibin beta-A in INS-1 beta-cells . It also induces the apoptotic death of murine tumor cells through its extracellular pro-oxidant action on the cells .
Molecular Mechanism
This compound is an agonist of various neurotrophic factors, which can upregulate the expression of Heme oxygenase 1 (HO-1) protein by activating nuclear factor erythroid 2-related factor 2 (Nrf2), thereby inhibiting oxidative stress-induced neural stem cell death . It is also able to block platelet aggregation caused by the stimulation of different pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a potent anti-platelet effect, even at a concentration of 10 M . It has also been found to exhibit strong inter-molecular interactions, further confirmed by strong inter-crystalline aggregation observed by microscopic images .
Dosage Effects in Animal Models
Animal studies have confirmed the effect of this compound in a plethora of models. It has clearly ameliorated neurotoxicity and kidney damage and was shown to be protective of beta-cells .
Metabolic Pathways
This compound is involved in the metabolism of aromatic acids by a strain of Pseudomonas putida that contains a TOL plasmid . It is also a metabolite of p-toluate .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that the compound is structurally related to lignans, contributing to the aerosol generated by the combustion of wood .
Subcellular Localization
Most of the Polyphenol oxidase (PPO), an enzyme that catalyzes the oxidation of mono- and o-diphenols to o-diquinones, is found in the plastids, such as the chloroplasts of photosynthetic cells and the leucoplasts of storage cells . Given the structural similarity of this compound to catechols, it is plausible that this compound may also be localized in similar subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Homocatechol can be synthesized through several methods. One common method involves the hydroxylation of toluene derivatives. For instance, the oxidation of 4-methylphenol (p-cresol) using hydrogen peroxide in the presence of a catalyst can yield homocatechol . Another method involves the hydrolysis of 2-chlorotoluene under alkaline conditions .
Industrial Production Methods: In industrial settings, homocatechol is often produced through the hydroxylation of phenol derivatives. This process typically involves the use of hydrogen peroxide as an oxidizing agent and a suitable catalyst to facilitate the reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Scientific Research Applications
Homocatechol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Pyrogallol (1,2,3-trihydroxybenzene)
Homocatechol’s unique properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-methylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCATMYQYDCTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020861 | |
Record name | 4-Methylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown solid; [Alfa Aesar MSDS], Solid | |
Record name | 4-Methylcatechol | |
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Record name | 4-Methylcatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.0028 [mmHg] | |
Record name | 4-Methylcatechol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
452-86-8 | |
Record name | 4-Methylcatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methylcatechol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452868 | |
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Record name | 4-Methyl-1,2-Benzenediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04120 | |
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Record name | 4-Methylcatechol | |
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Record name | 4-Methylcatechol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.559 | |
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Record name | 4-METHYLCATECHOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GLI7JGB3 | |
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Record name | 4-Methylcatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 °C | |
Record name | 4-Methyl-1,2-Benzenediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04120 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 4-Methylcatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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